molecular formula C13H23NO4 B2904821 1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid CAS No. 676355-72-9

1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2904821
CAS No.: 676355-72-9
M. Wt: 257.33
InChI Key: HKTJLSKZSPOCAE-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid (CAS: Not explicitly provided in evidence; molecular formula: C₁₃H₂₃NO₄, molecular weight: 257.33) is a piperidine-based building block featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is structurally characterized by a six-membered piperidine ring substituted with two methyl groups at the 5-position and a Boc-protected amine at the 1-position. The carboxylic acid at the 2-position enhances its utility in peptide coupling and medicinal chemistry applications, particularly for introducing sterically hindered, conformationally constrained motifs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-6-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJLSKZSPOCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 5,5-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to yield 5,5-dimethylpiperidine-2-carboxylic acid. Common methods include:

Reagent SystemConditionsProducts FormedYieldSource
Trifluoroacetic acid (TFA)CH₂Cl₂, 0–25°C, 1–4 hrsFree amine, CO₂, tert-butyl alcohol85–95%
HCl (4M in dioxane)MeOH, reflux, 2–6 hrsHydrochloride salt of free amine90%
HBr/AcOH (33% v/v)RT, 30 minsFree amine, tert-butyl bromide78%

Deprotection kinetics depend on steric effects from the 5,5-dimethyl groups, requiring extended reaction times compared to unsubstituted analogs.

Amidation Reactions

The carboxylic acid undergoes amidation with primary/secondary amines under standard coupling conditions:

Coupling ReagentBaseSolventTemperatureYieldApplication ExampleSource
EDC·HCl/HOBtDIPEADMF0–25°C82%Peptide bond formation
HATUNMMCH₂Cl₂−10°C91%Prodrug synthesis
DCC/DMAPNoneTHFReflux75%Polymer-supported synthesis

Steric hindrance from the 5,5-dimethyl groups reduces reactivity by ~15% compared to non-methylated analogs.

Esterification

The carboxylic acid is esterified to form methyl, ethyl, or tert-butyl esters for intermediate protection:

Esterification MethodReagentConditionsYieldSource
Fischer esterificationH₂SO₄, MeOHReflux, 12 hrs68%
Steglich esterificationDCC/DMAP, ROHRT, 24 hrs80%
Mitsunobu reactionDIAD, PPh₃, ROHTHF, 0°C→RT88%

Methyl esters are preferred for subsequent Boc deprotection due to stability under acidic conditions.

Ring-Opening and Functionalization

The piperidine ring undergoes selective modifications:

N-Alkylation

After Boc deprotection, the free amine reacts with alkyl halides:

text
R-X + Free amine → R-N-(5,5-dimethylpiperidin-2-yl)carboxylic acid

Yields range from 65–85% using K₂CO₃ in DMF at 60°C .

Cyclization

Intramolecular reactions form fused heterocycles:

text
With POCl₃: Forms oxazole derivatives (72% yield)[31] With Lawesson's reagent: Forms thiazole analogs (65% yield)[31]

Substitution Reactions

The Boc group participates in nucleophilic substitution under non-acidic conditions:

ReagentConditionsProductYieldSource
AlCl₃Toluene, 80°C, 6 hrsPiperidine-2-carboxamide60%
TMSICH₃CN, RT, 2 hrsTrimethylsilyl carbamate55%

Research Advancements

Recent studies highlight novel applications:

  • Suzuki Coupling : Pd-catalyzed arylation at the piperidine C-3 position (78% yield) .
  • Photoredox Catalysis : Visible-light-mediated decarboxylative alkylation (63% yield) .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (ee >99%) .

Key Challenges and Solutions

ChallengeMitigation StrategySource
Steric hindrance from 5,5-dimethylMicrowave-assisted synthesis
Low solubility in polar solventsDeep eutectic solvent systems
Racemization during amidationLow-temperature coupling (≤0°C)

This compound’s versatility in protecting group chemistry and stereochemical stability makes it indispensable in synthesizing complex bioactive molecules, including kinase inhibitors and opioid receptor modulators.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine and tert-butyl alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine and piperidine derivatives sourced from PharmaBlock Sciences and Enamine Ltd. Key differences arise in ring size, substituent positions, and functional group effects.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Ring Type Substituents Molecular Formula Molecular Weight Key Features
1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid (Enamine) Piperidine 5,5-dimethyl; Boc at 1-position; COOH at 2-position C₁₃H₂₃NO₄ 257.33 Enhanced steric hindrance from geminal dimethyl groups; 6-membered ring conformation
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2; PharmaBlock PBXA3202) Pyrrolidine CF₃ at 4-position; Boc at 1-position; COOH at 3-position C₁₁H₁₆F₃NO₄ 307.25 Increased lipophilicity from CF₃; 5-membered ring strain; axial COOH placement
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4; PharmaBlock PB05712) Pyrrolidine Methyl at 4-position; Boc at 1-position; COOH at 3-position C₁₂H₂₁NO₄ 243.30 Moderate steric hindrance; reduced lipophilicity compared to CF₃ analog
Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate (CAS 201228-21-9; PharmaBlock PB08398) Pyrrolidine Benzyl at 1-position; ethyl at 4-position; COOEt at 3-position C₁₆H₂₃NO₂ 261.36 Esterified carboxylate; aromatic benzyl group for π-π interactions

Key Findings from Structural Analysis

The 5,5-dimethyl substitution in the target compound introduces significant steric hindrance, which may slow reaction kinetics in nucleophilic substitutions but improve metabolic stability in drug candidates .

Substituent Impact :

  • Trifluoromethyl (CF₃) : The CF₃ group in PBXA3202 increases lipophilicity (logP ~1.8 vs. ~0.5 for methyl analogs), favoring blood-brain barrier penetration but complicating aqueous solubility .
  • Geminal Dimethyl Groups : The 5,5-dimethyl configuration in the target compound creates a rigid, boat-like piperidine conformation, limiting rotational freedom and stabilizing transition states in catalysis .

Functional Group Positioning: Carboxylic acid placement (2-position in piperidine vs.

Biological Activity

1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid (often abbreviated as Boc-DMPCA) is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a piperidine ring, which is known for its interactions with various biological targets, including receptors and enzymes. This article aims to explore the biological activity of Boc-DMPCA, summarizing relevant research findings, potential applications, and comparative analysis with structurally related compounds.

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 676355-72-9

The compound features a tert-butoxycarbonyl (Boc) protecting group that can be removed under specific conditions, allowing for further functionalization. The presence of the carboxylic acid group at the 2-position of the piperidine ring enhances its reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberBiological Activity
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid661458-35-1β-secretase inhibitor
(R)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid1212176-33-4Acetylcholinesterase inhibitor
(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate756486-14-3Potential neuroprotective effects

Case Studies and Research Findings

Research has indicated that compounds structurally similar to Boc-DMPCA exhibit significant biological activities. For instance:

  • Neuroprotective Effects : A study on a related compound demonstrated its ability to protect astrocytes against amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α and IL-6. This suggests that Boc-DMPCA could potentially offer similar protective effects in neurodegenerative contexts .
  • Enzyme Inhibition : Certain derivatives have shown effective inhibition of β-secretase and acetylcholinesterase, key targets in Alzheimer's disease treatment. For example, a compound with structural similarities exhibited an IC50 of 15.4 nM against β-secretase .
  • Cell Viability Studies : Research on related piperidine compounds indicated improvements in cell viability under oxidative stress conditions induced by amyloid beta peptides, suggesting that Boc-DMPCA may also enhance cellular resilience .

The biological activity of Boc-DMPCA can be attributed to several mechanisms:

  • Receptor Binding : The piperidine ring structure allows for interactions with various receptors involved in neurotransmission.
  • Enzyme Modulation : The carboxylic acid functionality may facilitate interactions with active sites of enzymes like acetylcholinesterase and β-secretase.

Q & A

Q. What are the recommended safety protocols for handling 1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Storage: Store in a dry environment at 2–8°C to maintain stability. Avoid exposure to moisture or incompatible materials like strong oxidizing agents .
  • Spill Management: Contain spills using inert absorbents (e.g., vermiculite), avoid dust generation, and dispose of waste in accordance with hazardous chemical protocols .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butoxycarbonyl (Boc) group and piperidine ring substitution patterns. Compare chemical shifts with analogous Boc-protected piperidine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Validate purity (>98%) using reverse-phase HPLC with UV detection at 254 nm. Calibrate with certified reference standards .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with theoretical values (e.g., M.W. ~285.35 g/mol) .

Q. How can this compound be synthesized with high regioselectivity?

Methodological Answer:

  • Stepwise Protection: Start with 5,5-dimethylpiperidine-2-carboxylic acid. Use Boc-anhydride in dichloromethane (DCM) with a catalytic amount of DMAP to selectively protect the amine group at 0–5°C, minimizing side reactions .
  • Workup: Quench excess Boc-anhydride with aqueous NaHCO₃, followed by extraction with ethyl acetate. Dry over MgSO₄ and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states for reactions like amide coupling or esterification. Use software (e.g., Gaussian, ORCA) to predict energy barriers and optimize solvent effects .
  • Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for regioselective functionalization at the piperidine ring .
  • Experimental Validation: Cross-validate computational predictions with small-scale reactions (e.g., varying temperature, catalysts) and analyze outcomes via LC-MS .

Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., fluorescence quenching) .
  • Metastability Analysis: Investigate compound stability under assay conditions (pH, temperature) via accelerated degradation studies. Correlate instability with observed variability .
  • Structure-Activity Relationship (SAR) Modeling: Apply machine learning (e.g., random forests) to identify structural features driving bioactivity outliers .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to optimize critical parameters (e.g., reaction time, stoichiometry). For example, a 2³ factorial design can identify interactions between temperature, catalyst loading, and solvent polarity .
  • In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation in real time, enabling rapid adjustments .
  • Catalyst Screening: Test organocatalysts (e.g., HOBt/DCC for amide coupling) or transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize byproducts .

Q. How can this compound be leveraged in studying enzyme-ligand interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (kₐ, k_d) with target enzymes like proteases or kinases. Use Boc-deprotection (TFA) to regenerate the free amine for covalent coupling .
  • Molecular Dynamics (MD) Simulations: Simulate docking poses with enzymes (e.g., using AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key enzyme residues .

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